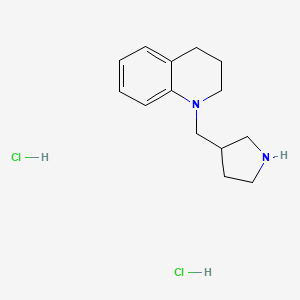

1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Übersicht

Beschreibung

“1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride” is a chemical compound that contains a pyrrolidine ring and a tetrahydroquinoline ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the tetrahydroquinoline is a heterocyclic compound that consists of a benzene ring fused to a quinoline ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and tetrahydroquinoline rings, as well as the methylene bridge connecting them . The stereochemistry at the bridge carbon could potentially give rise to different stereoisomers .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the rings, which could act as nucleophiles in various reactions . Additionally, the methylene bridge could potentially be a site of electrophilic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and stereochemistry . For example, the presence of the nitrogen atoms could influence its solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Lewis Acid Catalyzed Reactions : The synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives is achieved through reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates in the presence of Lewis acid. This method depends on the electronic nature of the reactants and yields a variety of derivatives (Lu & Shi, 2007).

One-Pot Synthesis Approaches : A four-component process enables the synthesis of dihydropyrindines and tetrahydroquinolines. This method involves coupling, isomerization, alkylation, and cyclocondensation of various reactants to create these compounds efficiently (Yehia, Polborn, & Müller, 2002).

Improvements in Synthesis Methods : A novel process for synthesizing 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has been developed, offering improvements in yield and purity through optimized reagents and purification methods (Ta, 2013).

Green Synthesis with Acidic Ionic Liquid : The synthesis of N-Hydroxyethyl-substituted tetrahydroquinolines uses acidic ionic liquid as a catalyst, providing an environmentally friendly and efficient approach for producing these derivatives (Guo et al., 2020).

Applications in Materials Science

- Emissive Material Development : Investigations into compounds based on 1-phenyl-1,2,3,4-tetrahydroquinoline have shown potential for use as multifunctional emissive materials, particularly in the field of optoelectronics, due to their unique electronic and photophysical properties (Malinauskas et al., 2009).

Potential Medicinal Applications

Presence in Parkinsonian and Normal Human Brains : The presence of tetrahydroquinoline derivatives, including tetrahydroisoquinoline, has been identified in both parkinsonian and normal human brains, suggesting a role in neurological conditions (Niwa et al., 1987).

Synthesis of Derivatives with Antifungal Properties : Some derivatives of 1,2,3,4-tetrahydroquinoline have shown significant antifungal activities, indicating potential applications in antifungal drug development (Méndez, Zacchino, & Kouznetsov, 2010).

Advancements in Synthetic Methods

- Development of New Synthetic Routes : Advances in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives have been crucial for their application in various fields, including pharmaceuticals and dyes. These advances encompass hydrogenation, Diels-Alder reaction, multi-step, multi-component, and domino reactions, highlighting the versatility and importance of these compounds (Guobao, 2012).

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(pyrrolidin-3-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-6-14-13(4-1)5-3-9-16(14)11-12-7-8-15-10-12;;/h1-2,4,6,12,15H,3,5,7-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLUIDOTARBPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC3CCNC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

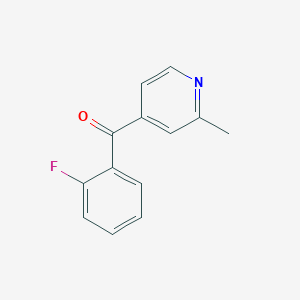

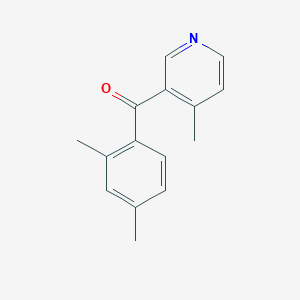

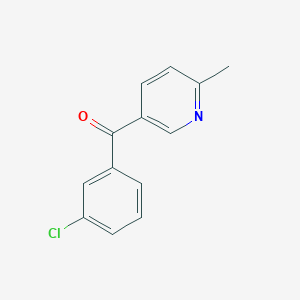

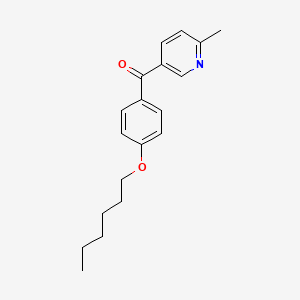

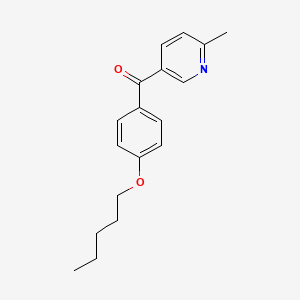

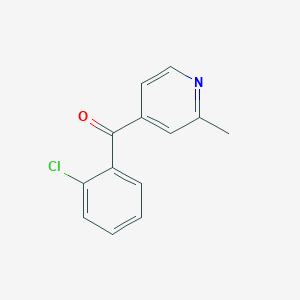

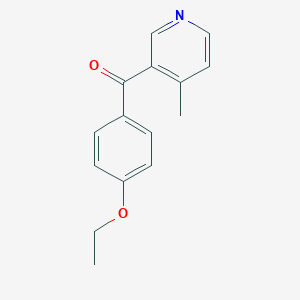

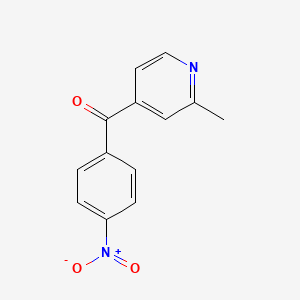

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.